molecular formula C23H19F3N4O2 B10941238 3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3-fluorophenyl)propanamide

3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3-fluorophenyl)propanamide

Cat. No.: B10941238
M. Wt: 440.4 g/mol
InChI Key: MRZBXIYJZVZQDQ-UHFFFAOYSA-N
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Description

3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(3-fluorophenyl)propanamide is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities, particularly in medicinal chemistry, where they are explored for their potential as therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(3-fluorophenyl)propanamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

In an industrial setting, the synthesis of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. The use of environmentally benign reagents and solvents is also a key consideration in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(3-fluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(3-fluorophenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(3-fluorophenyl)propanamide involves its interaction with molecular targets such as tropomyosin receptor kinases. These kinases are part of the receptor tyrosine kinase family and play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(3-fluorophenyl)propanamide is unique due to its specific structural features, such as the presence of a difluoromethyl group and a fluorophenyl group. These features contribute to its distinct biological activity and potential as a therapeutic agent .

Properties

Molecular Formula

C23H19F3N4O2

Molecular Weight

440.4 g/mol

IUPAC Name

3-[2-benzyl-4-(difluoromethyl)-6-oxopyrazolo[3,4-b]pyridin-7-yl]-N-(3-fluorophenyl)propanamide

InChI

InChI=1S/C23H19F3N4O2/c24-16-7-4-8-17(11-16)27-20(31)9-10-30-21(32)12-18(22(25)26)19-14-29(28-23(19)30)13-15-5-2-1-3-6-15/h1-8,11-12,14,22H,9-10,13H2,(H,27,31)

InChI Key

MRZBXIYJZVZQDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C(=CC(=O)N(C3=N2)CCC(=O)NC4=CC(=CC=C4)F)C(F)F

Origin of Product

United States

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